2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol
Brand Name: Vulcanchem
CAS No.: 132194-30-0
VCID: VC21252972
InChI: InChI=1S/C23H26N2O3/c26-19(17-28-23-11-5-7-18-6-1-2-8-20(18)23)16-24-12-14-25(15-13-24)21-9-3-4-10-22(21)27/h1-11,19,26-27H,12-17H2
SMILES: C1CN(CCN1CC(COC2=CC=CC3=CC=CC=C32)O)C4=CC=CC=C4O
Molecular Formula: C23H26N2O3
Molecular Weight: 378.5 g/mol

2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol

CAS No.: 132194-30-0

Cat. No.: VC21252972

Molecular Formula: C23H26N2O3

Molecular Weight: 378.5 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol - 132194-30-0

Specification

CAS No. 132194-30-0
Molecular Formula C23H26N2O3
Molecular Weight 378.5 g/mol
IUPAC Name 2-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]phenol
Standard InChI InChI=1S/C23H26N2O3/c26-19(17-28-23-11-5-7-18-6-1-2-8-20(18)23)16-24-12-14-25(15-13-24)21-9-3-4-10-22(21)27/h1-11,19,26-27H,12-17H2
Standard InChI Key SRBVIBLTYWRHJQ-UHFFFAOYSA-N
SMILES C1CN(CCN1CC(COC2=CC=CC3=CC=CC=C32)O)C4=CC=CC=C4O
Canonical SMILES C1CN(CCN1CC(COC2=CC=CC3=CC=CC=C32)O)C4=CC=CC=C4O

Introduction

Structural Analysis and Chemical Properties

The molecular structure of 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol reveals a complex arrangement of functional groups that contribute to its chemical reactivity and biological interactions. At the core of the molecule is a piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms in positions 1 and 4. This piperazine scaffold serves as a central hub connecting the other functional groups of the molecule. Specifically, the piperazine ring is substituted at one nitrogen position with a phenol group, creating a 1-(2-hydroxyphenyl)piperazine moiety. The second nitrogen of the piperazine is connected to a 2-hydroxy-3-(naphthalen-1-yloxy)propyl chain, which introduces additional functional complexity to the molecule.

The compound exhibits moderate lipophilicity with a calculated logP value of approximately 3.11, indicating a balance between hydrophobic and hydrophilic properties that is conducive to membrane permeability while maintaining reasonable aqueous solubility. This balanced lipophilicity profile is important for pharmaceutical applications, as it influences both pharmacokinetic properties and target engagement capabilities. The presence of multiple hydrogen bond donors (hydroxyl groups) and acceptors (ether oxygen, piperazine nitrogens) enables the compound to form diverse non-covalent interactions with biological macromolecules, including proteins and nucleic acids.

The chemical reactivity of 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol is largely determined by its functional groups. The phenolic hydroxyl group can participate in acid-base reactions, with a pKa value that typically falls in the range of 9-10 for similar compounds. This group can undergo deprotonation under basic conditions, forming a phenolate anion that exhibits enhanced nucleophilicity. The aliphatic hydroxyl group on the propyl chain, conversely, is less acidic but can still engage in hydrogen bonding and serve as a nucleophile in various transformations. The piperazine nitrogens, particularly any unsubstituted secondary amine positions, can function as nucleophiles in alkylation and acylation reactions, while also exhibiting basic properties that can influence the compound's behavior in different pH environments.

Synthetic StepReagents/ConditionsExpected Yield (%)Challenges
Piperazine ring formationbis(2-chloroethyl)amine, base, heat65-75Controlling mono- vs. di-substitution
Phenol attachment2-hydroxyphenyl halide, base, catalyst70-80Regioselectivity of coupling
Naphthalene ether formation1-naphthol, epichlorohydrin, base65-75Side reactions with hydroxyl groups
Final couplingSN2 reaction, polar aprotic solvent60-70Purification of final product
Salt formationHCl in organic solvent85-95Controlling stoichiometry of acid

Biological Activity and Mechanisms

The biological activity of 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol is largely attributed to its ability to interact with various molecular targets within biological systems. The compound's structural features, particularly the piperazine ring and hydroxyl groups, enable it to form hydrogen bonds and engage in hydrophobic interactions with proteins, enzymes, or receptors. These interaction mechanisms suggest potential applications in therapeutic areas, particularly in modulating enzyme activity or receptor functions that are implicated in neurological and psychiatric conditions.

Research indicates that compounds with similar structural characteristics often interact with neurotransmitter systems, particularly those involving serotonin, dopamine, or norepinephrine pathways. The piperazine moiety, which is present in many psychoactive compounds, typically confers affinity for various G-protein coupled receptors (GPCRs), including serotonin receptors. This structural similarity to known psychoactive agents suggests that 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol may exhibit antidepressant, anxiolytic, or other neuropsychopharmacological effects through modulation of these receptor systems.

While specific research on this exact compound's mechanism of action is limited in the available literature, studies on structurally related compounds provide insights into potential biological activities. The compound's moderate lipophilicity (logP ~3.11) facilitates its passage across biological membranes, including the blood-brain barrier, which is essential for central nervous system activity. Additionally, the presence of the naphthalene group may contribute to interactions with hydrophobic binding pockets in target proteins, potentially enhancing binding affinity and selectivity.

Some structurally similar compounds have been investigated for their effects on lysosomal phospholipase A2 (LPLA2), an enzyme involved in phospholipid metabolism within lysosomes. Inhibition of this enzyme has been associated with drug-induced phospholipidosis, a condition characterized by the accumulation of phospholipids in tissues. Research has shown that cationic amphiphilic drugs, which share certain structural features with 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol, can inhibit LPLA2 and potentially cause phospholipidosis. This mechanism represents an important consideration for the toxicological profile of related compounds .

Applications and Research Findings

The potential applications of 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol span several domains within pharmaceutical research and medicinal chemistry. Primary among these is drug development targeting specific receptors or enzymes involved in neurological and psychiatric disorders. The compound's structural features suggest potential utility in developing therapeutics for conditions such as depression, anxiety, and other mood disorders, leveraging its predicted interactions with neurotransmitter systems.

In research settings, this compound and its analogs are valuable tools for exploring molecular interactions and understanding structure-activity relationships. The presence of multiple functional groups allows for systematic modification to probe the importance of specific structural elements for biological activity. Such structure-activity relationship studies are crucial for rational drug design and the development of more selective and efficacious therapeutic agents.

Recent research has highlighted the importance of understanding potential toxicological mechanisms associated with compounds that share structural similarities with 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol. A significant study published in 2021 investigated the relationship between the inhibition of lysosomal phospholipase A2 (LPLA2) and drug-induced phospholipidosis. The research demonstrated that inhibition of LPLA2 strongly correlates with drugs reported to cause phospholipidosis, providing a potential screening platform for identifying compounds with this liability during drug development .

The study examined libraries of small molecules for their ability to inhibit LPLA2 and correlated this inhibition with physical properties used in predictive models of phospholipidosis. The findings revealed that LPLA2 inhibition was more accurate in predicting phospholipidosis compared with in silico models based on pKa and ClogP, measures of protonation, and transport-independent distribution in the lysosome. These insights are valuable for understanding the potential toxicological profile of 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol and related compounds, particularly in the context of long-term therapeutic use .

Comparison with Similar Compounds

2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol belongs to a broader class of compounds characterized by the piperazine core with various substituents. Several structurally related compounds exhibit similar physical properties but demonstrate distinct biological activities based on subtle variations in their molecular architecture. Comparing these analogs provides valuable insights into structure-activity relationships and potential optimization strategies for specific therapeutic applications.

One closely related compound is 3-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol, which differs only in the position of the hydroxyl group on the phenyl ring (meta instead of ortho). This positional isomer shares the same molecular formula (C23H26N2O3) and nearly identical molecular weight (378.464 g/mol) but may exhibit different receptor binding profiles due to the altered spatial arrangement of the hydroxyl group. The meta-substituted analog maintains similar lipophilicity (logP 3.1102) but likely demonstrates different hydrogen bonding patterns when interacting with biological targets.

Another structural analog is 2-{4-[(R)-2-Hydroxy-3-(2-methyl-benzothiazol-5-yloxy)-propyl]-piperazin-1-yl}-N-((S)-1-naphthalen-2-yl-ethyl)-acetamide, which represents a more complex derivative with a molecular formula of C29H34N4O3S and molecular weight of 518.7 g/mol. This compound incorporates additional functional groups, including a benzothiazole moiety and an acetamide linkage, which significantly alter its physicochemical properties and potential biological interactions. The presence of defined stereochemistry ((R) and (S) configurations) in this analog indicates the importance of three-dimensional structure for its intended biological activity .

The dihydrochloride salt form of 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol represents another important variant. Salt formation significantly affects physicochemical properties such as solubility, stability, and pharmacokinetic behavior. The dihydrochloride form exhibits enhanced aqueous solubility compared to the free base, making it potentially more suitable for pharmaceutical formulations requiring aqueous dissolution. This salt form may demonstrate different bioavailability and distribution characteristics in vivo, despite sharing the same fundamental molecular structure .

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesPotential Biological Implications
2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenolC23H26N2O3378.46Ortho-hydroxyl on phenyl ringReference compound
3-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenolC23H26N2O3378.46Meta-hydroxyl on phenyl ringAltered receptor binding profile
2-{4-[(R)-2-Hydroxy-3-(2-methyl-benzothiazol-5-yloxy)-propyl]-piperazin-1-yl}-N-((S)-1-naphthalen-2-yl-ethyl)-acetamideC29H34N4O3S518.7Benzothiazole moiety, acetamide linkage, stereochemistryIncreased complexity, potential selective targeting
2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol dihydrochlorideC23H26N2O3·2HCl451.39Salt form with two HCl moleculesEnhanced aqueous solubility

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator